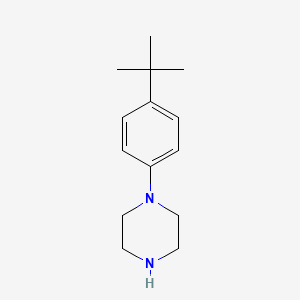

1-(4-tert-Butylphenyl)piperazine

Description

The exact mass of the compound 1-(4-tert-Butylphenyl)piperazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(4-tert-Butylphenyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-tert-Butylphenyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-tert-butylphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-14(2,3)12-4-6-13(7-5-12)16-10-8-15-9-11-16/h4-7,15H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORDMNUOREWSOKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10987575 | |

| Record name | 1-(4-tert-Butylphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10987575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68104-61-0 | |

| Record name | 1-[4-(1,1-Dimethylethyl)phenyl]piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68104-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-tert-Butylphenyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068104610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-tert-Butylphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10987575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-tert-butylphenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.230 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of the Arylpiperazine Scaffold

An In-depth Technical Guide to the Chemical Properties of 1-(4-tert-Butylphenyl)piperazine

The piperazine ring is a foundational scaffold in medicinal chemistry, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions.[1][2] This structure is a privileged pharmacophore due to its unique physicochemical properties. The two nitrogen atoms can form hydrogen bonds or ionic interactions, which helps in modulating acid-base balance and lipophilicity, often enhancing a molecule's pharmacokinetic profile.[3] Consequently, the piperazine moiety is integral to numerous therapeutic agents, including antipsychotics like clozapine, antidepressants such as vortioxetine, and anxiolytics like buspirone.[4]

1-(4-tert-Butylphenyl)piperazine is a key intermediate and building block within this chemical class. Its structure combines the versatile piperazine ring with a lipophilic tert-butylphenyl group. This specific substitution pattern makes it a valuable precursor for synthesizing a wide range of biologically active compounds, particularly in the development of antagonists for various receptors and channels. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and analytical characterization, tailored for researchers and professionals in drug discovery and development.

Chemical Identity and Nomenclature

Properly identifying a chemical entity is the first step in any rigorous scientific investigation. 1-(4-tert-Butylphenyl)piperazine is known by several identifiers across various chemical databases.

| Property | Value | Source |

| IUPAC Name | 1-(4-tert-butylphenyl)piperazine | [5] |

| CAS Number | 68104-61-0 | [5] |

| Molecular Formula | C₁₄H₂₂N₂ | [5] |

| Molecular Weight | 218.34 g/mol | [5] |

| InChI | InChI=1S/C14H22N2/c1-14(2,3)12-4-6-13(7-5-12)16-10-8-15-9-11-16/h4-7,15H,8-11H2,1-3H3 | [5] |

| SMILES | CC(C)(C)C1=CC=C(C=C1)N2CCNCC2 | [5] |

graph Chemical_Structure { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N1 [label="N", fontcolor="#4285F4"]; C7 [label="C"]; C8 [label="C"]; N2 [label="N", fontcolor="#4285F4"]; H_N2 [label="H"]; C9 [label="C"]; C10 [label="C"]; C_tert [label="C"]; CH3_1 [label="CH₃"]; CH3_2 [label="CH₃"]; CH3_3 [label="CH₃"];

// Position nodes C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; N1 [pos="1.74,1!"]; C7 [pos="2.61,0.5!"]; C8 [pos="3.48,1!"]; N2 [pos="3.48,2!"]; H_N2 [pos="4.0, 2.3!"]; C9 [pos="2.61,2.5!"]; C10 [pos="1.74,2!"]; C_tert [pos="-1.74,-1!"]; CH3_1 [pos="-2.61,-0.5!"]; CH3_2 [pos="-1.74,-2!"]; CH3_3 [pos="-2.61,-1.5!"];

// Aromatic ring with alternating bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- N1; C4 -- C_tert;

// Piperazine ring N1 -- C7; C7 -- C8; C8 -- N2; N2 -- C9; C9 -- C10; C10 -- N1; N2 -- H_N2;

// Tert-butyl group C_tert -- CH3_1; C_tert -- CH3_2; C_tert -- CH3_3; }

Caption: 2D structure of 1-(4-tert-Butylphenyl)piperazine.

Synthesis Methodologies

The synthesis of arylpiperazines is a well-established field, with several reliable methods available. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reagents.

Palladium-Catalyzed Buchwald-Hartwig Amination

A modern and highly efficient method for forming the aryl-nitrogen bond is the Buchwald-Hartwig amination. This reaction couples an aryl halide with an amine in the presence of a palladium catalyst and a suitable base.

Sources

- 1. Piperazine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. connectjournals.com [connectjournals.com]

- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-(4-tert-Butylphenyl)piperazine | C14H22N2 | CID 781722 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(4-tert-Butylphenyl)piperazine: Physicochemical Properties and Analytical Quantification

This guide provides a comprehensive technical overview of 1-(4-tert-Butylphenyl)piperazine, a substituted piperazine derivative of interest to researchers and professionals in drug development and chemical synthesis. We will delve into its core physicochemical properties and present a validated analytical methodology for its precise quantification, grounded in established scientific principles.

Introduction to Substituted Piperazines

Piperazine and its derivatives are a significant class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals with diverse therapeutic applications, including antipsychotic, antihistaminic, and antianginal agents. The specific substituent on the phenyl ring, in this case, a tert-butyl group, significantly influences the molecule's lipophilicity, metabolic stability, and pharmacological activity. Accurate characterization and quantification of such analogues are paramount for ensuring purity, determining stability in preclinical studies, and maintaining quality control throughout the drug development lifecycle.

Core Physicochemical Characteristics

A thorough understanding of a compound's physical and chemical properties is the foundation of its scientific application. For 1-(4-tert-Butylphenyl)piperazine, these properties dictate its solubility, reactivity, and analytical behavior.

Molecular Structure and Identifiers

The molecular structure of 1-(4-tert-Butylphenyl)piperazine consists of a piperazine ring linked to a benzene ring, which is substituted with a tert-butyl group at the para position.

Caption: Molecular structure of 1-(4-tert-Butylphenyl)piperazine.

Quantitative Data Summary

The key physicochemical descriptors for 1-(4-tert-Butylphenyl)piperazine are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Weight | 218.34 g/mol | [1][2] |

| Molecular Formula | C₁₄H₂₂N₂ | [1][2] |

| Monoisotopic Mass | 218.1783 Da | [1] |

| IUPAC Name | 1-(4-tert-butylphenyl)piperazine | [1] |

| CAS Number | 68104-61-0 | [1] |

| XLogP3 | 2.8 | [1] |

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography (HPLC) is a robust and versatile technique for the separation, identification, and quantification of non-volatile compounds like piperazine derivatives. A significant analytical challenge with the piperazine nucleus is its lack of a strong chromophore, which results in poor sensitivity with UV detection.[3] To overcome this, a pre-column derivatization step is employed. This protocol details a self-validating method using 4-chloro-7-nitrobenzofuran (NBD-Cl) as a derivatizing agent to form a stable, UV-active product, enabling sensitive detection.[3]

Rationale for Derivatization

The secondary amine group in the piperazine ring readily reacts with NBD-Cl. This reaction introduces the nitrobenzofuran moiety, a strong chromophore, into the analyte molecule. The resulting derivative exhibits significant UV absorbance at a specific wavelength, drastically lowering the limit of detection and limit of quantification, making it suitable for trace analysis in complex matrices like active pharmaceutical ingredients (APIs).[3][4]

Experimental Workflow

The logical flow of the analytical process ensures reproducibility and accuracy, from sample preparation to data analysis.

Caption: Workflow for HPLC-UV quantification with pre-column derivatization.

Detailed Step-by-Step Protocol

This protocol is based on established methods for piperazine analysis and should be validated for specific laboratory conditions.[5][3]

Instrumentation & Reagents:

-

HPLC system with a UV or Photodiode Array (PDA) detector.

-

Analytical column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Diethylamine (reagent grade), 1-(4-tert-Butylphenyl)piperazine standard, 4-chloro-7-nitrobenzofuran (NBD-Cl).

Procedure:

-

Mobile Phase Preparation:

-

Prepare a mixture of Acetonitrile, Methanol, and Diethylamine in the ratio of 90:10:0.1 (v/v/v).[3]

-

Filter the mobile phase through a 0.45 µm nylon filter and degas using an ultrasonic bath before use. This step is critical to prevent pump blockages and ensure a stable baseline.

-

-

Standard Solution Preparation & Derivatization:

-

Accurately weigh approximately 20 mg of the 1-(4-tert-Butylphenyl)piperazine standard into a 10 mL volumetric flask. Dissolve and make up to volume with a suitable diluent (e.g., acetonitrile).

-

Prepare a solution of NBD-Cl in acetonitrile (e.g., 1 mg/mL).

-

In a separate vial, mix a known volume of the standard solution with an excess of the NBD-Cl solution. The excess ensures the complete reaction of the analyte.

-

Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the derivatization reaction.[5]

-

After cooling to room temperature, dilute the solution with the mobile phase to the desired concentration for injection.

-

-

Sample Preparation & Derivatization:

-

Accurately weigh the sample containing the analyte and dissolve it in the same diluent used for the standard.

-

Follow the same derivatization steps (2c-2e) as performed for the standard solution. The matrix may require a solid-phase extraction (SPE) cleanup step prior to derivatization to remove interferences.

-

-

Chromatographic Conditions:

-

Column Temperature: 35°C.[5][3] Maintaining a constant column temperature is vital for reproducible retention times.

-

UV Detection: Set the wavelength to the absorption maximum of the NBD-piperazine derivative (e.g., 340 nm).[3] A PDA detector can be used to scan a range of wavelengths to determine the optimal value.

-

Data Analysis:

-

Generate a calibration curve by injecting a series of derivatized standards of known concentrations.

-

Identify the peak corresponding to the derivatized 1-(4-tert-Butylphenyl)piperazine in the sample chromatogram based on its retention time relative to the standard.

-

Quantify the amount of the analyte in the sample by interpolating its peak area or height from the linear regression of the calibration curve.

-

This comprehensive guide provides the foundational knowledge and a practical framework for the scientific investigation of 1-(4-tert-Butylphenyl)piperazine. Adherence to these principles and protocols will ensure the generation of accurate and reliable data in a research and development setting.

References

-

1-(4-tert-Butylphenyl)piperazine | C14H22N2 | CID 781722 . PubChem. [Link]

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV . Journal of Chemical and Pharmaceutical Research. [Link]

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV . ResearchGate. [Link]

Sources

An In-depth Technical Guide to 1-(4-tert-Butylphenyl)piperazine

Abstract: This technical guide provides a comprehensive overview of 1-(4-tert-Butylphenyl)piperazine, a key building block in modern medicinal chemistry. We will delve into its core structure, physicochemical properties, robust synthesis protocols, and methods for spectroscopic characterization. Furthermore, this guide will illuminate its critical role as a molecular scaffold in the development of novel therapeutics, particularly those targeting the central nervous system. The content herein is curated for researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and actionable experimental insights.

Introduction and Overview

1-(4-tert-Butylphenyl)piperazine is a disubstituted piperazine derivative that has garnered significant attention in the pharmaceutical industry. The molecule is characterized by a piperazine ring attached to a phenyl group, which is itself substituted with a bulky tert-butyl group at the para position. The N-aryl piperazine moiety is a well-established "privileged scaffold" in drug discovery, appearing in a multitude of FDA-approved drugs for conditions ranging from cancer to depression and anxiety.[1][2][3] The presence of the lipophilic tert-butyl group can significantly influence the pharmacokinetic profile of derivative compounds, often enhancing their ability to cross the blood-brain barrier, a crucial attribute for neuropharmacological agents.[4]

This guide serves as a technical resource, consolidating essential data and methodologies related to this important chemical entity.

Core Compound Identifiers

| Identifier | Value | Source |

| IUPAC Name | 1-(4-tert-butylphenyl)piperazine | PubChem[5] |

| CAS Number | 68104-61-0 | ChemicalBook[6] |

| Molecular Formula | C₁₄H₂₂N₂ | PubChem[5] |

| Molecular Weight | 218.34 g/mol | PubChem[5] |

| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)N2CCNCC2 | PubChem[5] |

| InChIKey | ORDMNUOREWSOKN-UHFFFAOYSA-N | PubChem[5] |

Chemical Structure and Physicochemical Properties

The structure of 1-(4-tert-Butylphenyl)piperazine combines the rigidity of the aromatic ring with the conformational flexibility of the piperazine ring, which typically adopts a chair conformation. The secondary amine (-NH) of the piperazine ring provides a key reactive site for further chemical modification.

Chemical Structure Diagram

Caption: 2D Chemical Structure of 1-(4-tert-Butylphenyl)piperazine.

Physicochemical Data

| Property | Value | Notes / Source |

| Melting Point | 48-52 °C | A solid at room temperature.[7] |

| Boiling Point | 114-117 °C at 0.01 mbar | Requires vacuum for distillation to prevent decomposition.[7] |

| Appearance | Off-white to pale yellow solid | [8] |

| XLogP3 | 2.8 | Indicates moderate lipophilicity. Computed by PubChem.[5] |

Synthesis and Purification

The construction of the N-aryl piperazine scaffold is a cornerstone of many synthetic campaigns in medicinal chemistry.[1] The Buchwald-Hartwig amination is a highly versatile and efficient palladium-catalyzed cross-coupling reaction for forming the critical C-N bond between an aryl halide and piperazine.[1][9][10] This method is often preferred over traditional methods, which may require harsh conditions and have limited substrate scope.[1]

Recommended Synthesis Protocol: Buchwald-Hartwig Amination

This protocol describes the coupling of 1-bromo-4-tert-butylbenzene with an excess of piperazine to favor mono-arylation.

Reaction Scheme: 1-Bromo-4-tert-butylbenzene + Piperazine --(Pd Catalyst, Ligand, Base)--> 1-(4-tert-Butylphenyl)piperazine

Materials:

-

1-Bromo-4-tert-butylbenzene (1.0 equiv)

-

Piperazine (2.0-3.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 1-2 mol%) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)

-

Xantphos or similar phosphine ligand (2-4 mol%)

-

Sodium tert-butoxide (NaOt-Bu, 1.4-2.0 equiv)

-

Anhydrous Toluene or Dioxane

Step-by-Step Methodology:

-

Inert Atmosphere: To an oven-dried Schlenk flask, add the aryl bromide, piperazine, sodium tert-butoxide, palladium catalyst, and phosphine ligand.

-

Evacuate and Backfill: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is critical as the palladium catalyst is sensitive to oxygen.

-

Solvent Addition: Add the anhydrous solvent via syringe.

-

Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. The aqueous washes remove excess piperazine and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes, often with 1-2% triethylamine to prevent the product from streaking on the acidic silica) to afford the pure 1-(4-tert-Butylphenyl)piperazine.

Synthesis Workflow Diagram

Caption: Workflow for Buchwald-Hartwig Synthesis.

Spectroscopic Characterization

Structural confirmation is achieved through a combination of spectroscopic techniques. The data presented below are representative for confirming the identity and purity of the synthesized compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a unique fingerprint based on the chemical environment of each proton.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.30 | d | 2H | Ar-H (ortho to piperazine) |

| ~6.88 | d | 2H | Ar-H (meta to piperazine) |

| ~3.15 | t | 4H | -N-(CH₂ )₂-NH |

| ~3.05 | t | 4H | -N-(CH₂ )₂-NH |

| ~1.80 | s (broad) | 1H | -NH |

| 1.30 | s | 9H | -C(CH₃ )₃ |

Note: Spectra are typically recorded in CDCl₃ or DMSO-d₆. Peak positions can vary slightly. The broad singlet for the N-H proton is often exchangeable with D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~148.8 | Ar-C (ipso, attached to N) |

| ~143.0 | Ar-C (para, attached to t-Bu) |

| ~126.1 | Ar-C H (meta to piperazine) |

| ~116.0 | Ar-C H (ortho to piperazine) |

| ~50.5 | -N-(C H₂)₂-NH |

| ~46.0 | -N-(C H₂)₂-NH |

| ~34.0 | -C (CH₃)₃ |

| ~31.5 | -C(C H₃)₃ |

Source for representative NMR data interpretation.[11][12]

Applications in Research and Drug Development

1-(4-tert-Butylphenyl)piperazine is rarely the final active pharmaceutical ingredient (API) itself. Instead, it serves as a crucial intermediate or scaffold upon which further complexity is built.[4] Its value lies in providing a pre-formed N-aryl piperazine core that can be readily diversified at the secondary amine.

Key Application Areas:

-

CNS Agents: The N-phenylpiperazine scaffold is integral to many drugs targeting serotonin and dopamine receptors, making it a staple in the development of antipsychotic, antidepressant, and anxiolytic agents.[1][4]

-

Receptor Antagonists: It has been used as a building block for potent antagonists of receptors like the Gonadotropin-Releasing Hormone Receptor (GnRH-R), which has applications in oncology and reproductive medicine.[13]

-

Kinase Inhibitors: The piperazine moiety can act as a linker or a key binding element in various kinase inhibitors developed for cancer therapy.[14]

Role as a Molecular Scaffold

Caption: Diversification of the core scaffold.

Safety and Handling

As a laboratory chemical, 1-(4-tert-Butylphenyl)piperazine must be handled with appropriate precautions.

-

GHS Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H314 (Causes severe skin burns and eye damage).[5]

-

Personal Protective Equipment (PPE): Always use a chemical fume hood, safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Avoid inhalation of dust and contact with skin and eyes. It is an irritant and corrosive.[5]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this compound.

References

- Benchchem. Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination.

-

Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters. Available from: [Link]

-

Reilly, S. W., & Mach, R. H. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. ACS Publications. Available from: [Link]

-

PubChem. 1-(4-tert-Butylphenyl)piperazine. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets. Available from: [Link]

- Nolan, S. P. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol.

-

PrepChem. Preparation of the starting compound N-(4-tert-butylphenyl)-piperazine. Available from: [Link]

-

Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Available from: [Link]

-

PubChem. 1-(4-(tert-Butyl)benzyl)-4-((4-chlorophenyl)(phenyl)methyl)piperazine (S)-5-oxopyrrolidine-2-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

MolPort. Compound (4-tert-butylphenyl)[4-(3-methylphenyl)piperazin-1-yl]methanethione. Available from: [Link]

-

Organic Chemistry Portal. Piperazine synthesis. Available from: [Link]

-

ResearchGate. Discovery of 6-({4-[2-(4-tert-Butylphenyl)-1H-benzimidazol-4-yl]piperazin-1-yl}methyl )quinoxaline (WAY-207024): An Orally Active Antagonist of the Gonadotropin Releasing Hormone Receptor (GnRH-R). Available from: [Link]

-

Chemdad. 1-(4-TERT-BUTYLBENZYL)PIPERAZINE. Available from: [Link]

-

MySkinRecipes. 1-(4-tert-Butylphenyl)piperazine. Available from: [Link]

-

PubChem. 1-Boc-4-(4-Nitrophenyl)piperazine. National Center for Biotechnology Information. Available from: [Link]

-

Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery. Available from: [Link]

-

PubChem. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available from: [Link]

-

SciSpace. 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Available from: [Link]

Sources

- 1. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-(4-tert-Butylphenyl)piperazine [myskinrecipes.com]

- 5. 1-(4-tert-Butylphenyl)piperazine | C14H22N2 | CID 781722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-(4-TERT-BUTYLPHENYL)PIPERAZINE | 68104-61-0 [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. 1-(4-TERT-BUTYLBENZYL)PIPERAZINE Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. rsc.org [rsc.org]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(4-tert-Butylphenyl)piperazine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-tert-Butylphenyl)piperazine is a versatile substituted piperazine that serves as a crucial building block in medicinal chemistry. Its unique structural features, particularly the lipophilic tert-butyl group and the pharmacologically active piperazine moiety, make it a valuable scaffold for the development of novel therapeutics. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via the Buchwald-Hartwig amination, thorough characterization methods, and an exploration of its applications in drug discovery, with a focus on central nervous system (CNS) disorders and gonadotropin-releasing hormone (GnRH) receptor antagonism.

Chemical Properties

| Property | Value | Source |

| IUPAC Name | 1-(4-tert-butylphenyl)piperazine | [1] |

| Molecular Formula | C₁₄H₂₂N₂ | [1] |

| Molecular Weight | 218.34 g/mol | [1] |

| CAS Number | 68104-61-0 | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 48-52 °C | |

| Boiling Point | 114-117 °C at 0.01 mbar |

Synthesis of 1-(4-tert-Butylphenyl)piperazine

The synthesis of 1-(4-tert-butylphenyl)piperazine is most efficiently achieved through the palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction has become a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.

The Buchwald-Hartwig Amination: A Mechanistic Overview

The catalytic cycle of the Buchwald-Hartwig amination involves a series of well-defined steps:

-

Oxidative Addition: A Pd(0) catalyst undergoes oxidative addition to the aryl halide (1-bromo-4-tert-butylbenzene), forming a Pd(II) complex.

-

Amine Coordination and Deprotonation: The amine (piperazine) coordinates to the Pd(II) complex. In the presence of a strong base, the amine is deprotonated to form a palladium-amido complex.

-

Reductive Elimination: The final step is the reductive elimination of the desired N-arylated amine product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Detailed Experimental Protocol: Buchwald-Hartwig Synthesis

This protocol is adapted from established procedures for the synthesis of arylpiperazines.[2]

Materials:

-

1-Bromo-4-tert-butylbenzene

-

Piperazine

-

Sodium tert-butoxide (NaOt-Bu)

-

Dichlorobis(tri-o-tolylphosphine)palladium(II) [PdCl₂(P(o-tolyl)₃)₂]

-

Anhydrous toluene

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-tert-butylbenzene (1.0 eq), piperazine (1.5 eq), and sodium tert-butoxide (1.4 eq).

-

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent and Catalyst Addition: Anhydrous toluene is added to the flask, followed by the palladium catalyst, dichlorobis(tri-o-tolylphosphine)palladium(II) (0.03 eq).

-

Reaction: The reaction mixture is heated to 100 °C and stirred for 3 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification

The crude 1-(4-tert-butylphenyl)piperazine is purified by flash column chromatography on silica gel.

Column Chromatography Protocol:

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate in hexane and gradually increasing to 30-40% ethyl acetate).

-

Procedure: The crude product is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel. The solvent is then evaporated, and the dry silica with the adsorbed product is loaded onto the column. The column is eluted with the mobile phase, and fractions are collected and analyzed by TLC. Fractions containing the pure product are combined and concentrated under reduced pressure to afford 1-(4-tert-butylphenyl)piperazine as a white to off-white solid.

Characterization of 1-(4-tert-Butylphenyl)piperazine

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

-

δ 7.30 (d, J = 8.8 Hz, 2H): Aromatic protons ortho to the piperazine group.

-

δ 6.90 (d, J = 8.8 Hz, 2H): Aromatic protons meta to the piperazine group.

-

δ 3.15 (t, J = 5.0 Hz, 4H): Protons on the carbons of the piperazine ring attached to the phenyl group.

-

δ 3.05 (t, J = 5.0 Hz, 4H): Protons on the carbons of the piperazine ring bearing the N-H group.

-

δ 1.31 (s, 9H): Protons of the tert-butyl group.

¹³C NMR (100 MHz, CDCl₃):

-

δ 148.9: Quaternary aromatic carbon attached to the piperazine nitrogen.

-

δ 143.2: Quaternary aromatic carbon of the tert-butyl group.

-

δ 126.1: Aromatic CH carbons meta to the piperazine group.

-

δ 116.5: Aromatic CH carbons ortho to the piperazine group.

-

δ 50.8: Carbons of the piperazine ring attached to the phenyl group.

-

δ 46.2: Carbons of the piperazine ring bearing the N-H group.

-

δ 34.1: Quaternary carbon of the tert-butyl group.

-

δ 31.5: Methyl carbons of the tert-butyl group.

Fourier-Transform Infrared (FTIR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | N-H stretch of the secondary amine |

| 2960-2850 | C-H stretches of the tert-butyl and piperazine methylene groups |

| ~1610, 1510 | C=C stretching of the aromatic ring |

| ~1240 | C-N stretching of the aryl amine |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of 1-(4-tert-butylphenyl)piperazine will show a molecular ion peak ([M]⁺) at m/z = 218. The fragmentation pattern is characteristic of arylpiperazines and includes the loss of the tert-butyl group and cleavage of the piperazine ring.

Applications in Drug Development

The 1-(4-tert-butylphenyl)piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds targeting different biological systems.

Central Nervous System (CNS) Drug Discovery

Arylpiperazine derivatives are well-known for their interactions with various neurotransmitter receptors in the CNS, particularly serotonin (5-HT) and dopamine (D₂) receptors. The 1-(4-tert-butylphenyl)piperazine moiety can be found in compounds designed as antidepressants, anxiolytics, and antipsychotics.[3]

Mechanism of Action:

The pharmacological activity of these derivatives often stems from their ability to act as agonists, partial agonists, or antagonists at specific serotonin and dopamine receptor subtypes. The nature of the substitution on the second nitrogen of the piperazine ring plays a crucial role in determining the receptor binding profile and functional activity.

Caption: Arylpiperazine derivatives can modulate serotonergic neurotransmission by interacting with presynaptic and postsynaptic receptors and transporters.

Gonadotropin-Releasing Hormone (GnRH) Receptor Antagonists

Derivatives of 1-(4-tert-butylphenyl)piperazine have been investigated as potent and orally active antagonists of the GnRH receptor.[4] GnRH antagonists are used in the treatment of hormone-dependent conditions such as endometriosis, uterine fibroids, and prostate cancer.[5][6]

Mechanism of Action:

GnRH, a hypothalamic hormone, stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These gonadotropins, in turn, regulate the production of sex hormones (testosterone and estrogen). GnRH receptor antagonists competitively block the GnRH receptor in the pituitary, thereby suppressing the release of LH and FSH and leading to a rapid reduction in sex hormone levels.[5][7]

Caption: Mechanism of action of GnRH receptor antagonists.

Alternative Synthesis Method: Nucleophilic Aromatic Substitution

While the Buchwald-Hartwig amination is highly efficient, an alternative approach for the synthesis of 1-(4-tert-butylphenyl)piperazine involves the reaction of 4-tert-butylaniline with bis(2-chloroethyl)amine hydrochloride.[8] This method is generally less versatile and may require harsher reaction conditions.

Reaction Scheme:

4-tert-butylaniline + bis(2-chloroethyl)amine hydrochloride → 1-(4-tert-butylphenyl)piperazine

This reaction is typically carried out in a high-boiling solvent such as diethylene glycol dimethyl ether in the presence of a base like potassium carbonate.

Conclusion

1-(4-tert-butylphenyl)piperazine is a synthetically accessible and highly valuable scaffold for the development of new therapeutic agents. The robust and efficient Buchwald-Hartwig amination provides a reliable route to this compound, and its structure can be unequivocally confirmed through standard spectroscopic techniques. The diverse pharmacological activities of its derivatives, particularly in the areas of CNS disorders and hormone-dependent diseases, underscore the importance of this chemical entity in modern drug discovery and development. This guide serves as a foundational resource for researchers and scientists working with this versatile molecule.

References

- Weiss, J. M. (2002). Gonadotropin-releasing hormone antagonists: pharmacology and clinical use in women. Drugs, 62(5), 743–754.

- Felton, L. A. (2013). Piperazine derivatives: a review of activity on neurotransmitter receptors. American Journal of Pharmacy and Pharmaceutical Sciences, 1(1), 1-8.

- Felberbaum, R. E., & Diedrich, K. (2003). Gonadotropin-releasing-hormone-receptor antagonists. The Lancet, 362(9390), 1144–1146.

- Kryzhanovskiĭ, S. A., Ordian, N. E., & Piatin, B. M. (1995). [The serotonin- and dopaminergic mechanisms in the action of 1-pyrimidinyl piperazine derivatives]. Eksperimental'naia i klinicheskaia farmakologiia, 58(3), 3–5.

- Medicosis Perfectionalis. (2022, May 21). Gonadotropin-releasing hormone (GnRH) antagonists [Video]. YouTube.

- Akkoc, S., Kucuk, M., & Ceylan, U. (2024). Pharmaceutical Studies on Piperazine-based Compounds Targeting Serotonin Receptors and Serotonin Reuptake Transporters. Current Drug Targets, 25(10), 1106-1120.

- Filicori, M. (2002). Gonadotropin-releasing-hormone-receptor antagonists. The Lancet, 359(9318), 1693–1694.

- Filip, M., & Papla, I. (2000). In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. Journal of physiology and pharmacology : an official journal of the Polish Physiological Society, 51(3), 461–473.

- Society for Assisted Reproductive Technology. (n.d.). GnRH Antagonist Therapy. SART.

- C–H Activation-Enabled Synthesis of A Piperazine-Embedded Azadibenzo[a,g]corannulene Analogue. (2022).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 781722, 1-(4-tert-Butylphenyl)piperazine. Retrieved from [Link]

- Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry. (2009). Spectral investigation and normal coordinate analysis of piperazine. 48B(1), 111-115.

- Baumann, M. H., Clark, R. D., Budzynski, A. G., Partilla, J. S., Blough, B. E., & Rothman, R. B. (2005). Serotonin-releasing effects of substituted piperazines in vitro. Neuropsychopharmacology, 30(11), 2049–2060.

- Organic Syntheses. (2015).

- One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. (2019). RSC Advances, 9(52), 30283-30290.

- Fjellaksel, R., Boomgaarden, M., Sundset, R., Haraldsen, I. H., Hansen, J. H., & Riss, P. J. (2017). Small molecule piperazinyl-benzimidazole antagonists of the gonadotropin-releasing hormone (GnRH) receptor. MedChemComm, 8(10), 1965–1970.

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

- Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (2021). Pharmaceuticals, 14(7), 643.

- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (2006).

- Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands. (2001). Molecules, 6(9), 784-797.

- Zhu, N., Yu, C., Hua, Z., Xu, P., Wang, Y., Di, B., & Su, M. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.

- Welz, M., Kovar, K. A., & Ensslin, H. K. (2001). Mass spectra and major fragmentation patterns of piperazine designer drugs. Journal of Analytical Toxicology, 25(7), 596-601.

- LibreTexts. (2023, August 29).

- University of Amsterdam. (2019, April 18). Efficient alternative for multistep synthesis of aniline-based drug precursors.

- Sciencemadness Discussion Board. (2017, May 11).

- de Brito, A. F., de Oliveira, G. G., de Almeida, T. A., de Souza, G. E., de Castro, M. R., & de Lima, M. C. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & clinical pharmacology, 32(6), 585–596.

- ChemicalBook. (n.d.). 1-TERT-BUTYLOXYCARBONYL-4-AMINO-PIPERAZINE(118753-66-5) 1H NMR spectrum.

- Wicker, T. H. (1951). Derivatives of Piperazine. XXIV. Synthesis of 1-Arylpiperazines and Amino Alcohol Derivatives. Journal of the American Chemical Society, 73(12), 5872-5874.

- MySkinRecipes. (n.d.). 1-(4-tert-Butylphenyl)piperazine.

- Dikmen, G. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Anadolu University Journal of Science and Technology A-Applied Sciences and Engineering, 20(2), 269-281.

- A general and convenient synthesis of N-aryl piperazines. (2005). Tetrahedron Letters, 46(37), 6351-6354.

- Warne, T., et al. (2011). Biophysical Fragment Screening of the β1-Adrenergic Receptor: Identification of High Affinity Arylpiperazine Leads Using Structure-Based Drug Design. Journal of Medicinal Chemistry, 54(17), 5975-5985.

- Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.

- Dikmen, G. (2019). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Anadolu University Journal of Science and Technology A - Applied Sciences and Engineering, 20(2), 269-281.

- Clark, J. (2022, October). Fragmentation patterns in the mass spectra of organic compounds. Chemguide.

- Romanelli, M. N., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Teodori, E. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5373.

- FTIR spectra of (a) piperazine (b) COP-1. (2019). Materials Today: Proceedings, 17, 133-138.

- 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. (2000). Journal of the Chemical Society, Perkin Transactions 1, (23), 4039-4040.

- Guillarme, D., & Veuthey, J. L. (2007). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. CHIMIA International Journal for Chemistry, 61(5), 268-273.

Sources

- 1. 1-(4-tert-Butylphenyl)piperazine | C14H22N2 | CID 781722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(4-TERT-BUTYLPHENYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]

- 3. Mass Spectrometry [www2.chemistry.msu.edu]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. Gonadotropin-releasing hormone antagonists: pharmacology and clinical use in women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gonadotropin-releasing-hormone-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gonadotropin-releasing hormone antagonist - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

biological activity of 1-(4-tert-Butylphenyl)piperazine

An In-depth Technical Guide to the Biological Significance of the 1-(4-tert-Butylphenyl)piperazine Scaffold

Abstract

The 1-(4-tert-Butylphenyl)piperazine core is a privileged scaffold in modern medicinal chemistry. While direct biological activity of the parent compound is not extensively documented, its structural motifs—the lipophilic tert-butylphenyl group and the versatile piperazine ring—render it a foundational building block for a diverse array of pharmacologically active agents. This guide provides an in-depth analysis of the biological activities demonstrated by key derivatives of this scaffold, offering insights into its mechanism of action across different therapeutic areas, detailing relevant experimental protocols, and exploring the structure-activity relationships that govern its utility in drug design. The primary audience for this document includes researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for novel therapeutic discovery.

Introduction: The Strategic Value of the 1-(4-tert-Butylphenyl)piperazine Core

The confluence of a phenylpiperazine moiety with a tert-butyl substituent creates a chemical scaffold with significant strategic advantages in drug design. The piperazine ring is a ubiquitous pharmacophore found in numerous FDA-approved drugs, prized for its ability to engage with a wide range of biological targets and improve the physicochemical properties of a molecule.[1] The two nitrogen atoms offer handles for synthetic modification and can serve as key hydrogen bond acceptors or protonatable centers for interaction with receptor active sites.[2]

The addition of the para-tert-butyl group imparts a high degree of lipophilicity. This bulky, non-polar group can enhance a molecule's ability to cross the blood-brain barrier, a critical feature for developing agents targeting the Central Nervous System (CNS).[3] It also provides a steric anchor that can drive specific binding orientations within a receptor pocket, enhancing potency and selectivity. Consequently, 1-(4-tert-Butylphenyl)piperazine is primarily utilized as a crucial starting material or intermediate in the synthesis of high-value therapeutics, particularly for neurological and psychiatric disorders.[3][4]

Physicochemical Properties and Synthesis

A foundational understanding of the core molecule is essential before exploring its derivatives.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₂N₂ | [5] |

| Molecular Weight | 218.34 g/mol | [5] |

| IUPAC Name | 1-(4-tert-butylphenyl)piperazine | [5] |

| CAS Number | 68104-61-0 | [5] |

| Predicted LogP | 2.8 | [5] |

General Synthesis Route

The synthesis of the 1-(4-tert-Butylphenyl)piperazine scaffold is commonly achieved via a palladium-catalyzed Buchwald-Hartwig amination. This reaction provides an efficient and high-yielding pathway to couple an aryl halide with the piperazine ring.

The Phenylpiperazine Pharmacophore: A Gateway to CNS Targets

The phenylpiperazine motif is a well-established pharmacophore renowned for its interaction with monoaminergic systems in the CNS.[6] Derivatives frequently exhibit affinity for dopamine (D₂, D₃, D₄) and serotonin (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₇) receptors.[4][7] The nitrogen atom of the piperazine ring (N4) typically forms a crucial salt bridge with a conserved aspartate residue in the transmembrane domain 3 (TM3) of these G-protein coupled receptors (GPCRs), while the phenyl ring engages in hydrophobic and aromatic interactions within the binding pocket.

The specific substitution on the phenyl ring and the other piperazine nitrogen dictates the receptor affinity profile and functional activity (agonist, antagonist, or partial agonist). The para-tert-butyl group on the 1-(4-tert-Butylphenyl)piperazine scaffold provides a strong hydrophobic anchor, making it an excellent starting point for developing ligands with high affinity and selectivity for these CNS targets.

Biological Activities of Key Derivatives

The true pharmacological potential of the 1-(4-tert-Butylphenyl)piperazine scaffold is revealed through the biological activities of its derivatives. These compounds have been investigated for a range of therapeutic applications.

Central Nervous System (CNS) Activity

Derivatives of this scaffold have shown significant promise as anxiolytic and antidepressant agents, primarily through modulation of serotonergic and dopaminergic pathways.

Case Study: LQFM180

A notable derivative, 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl)piperazin-1-yl)-2-methoxyethan-1-one (LQFM180), has demonstrated both anxiolytic-like and antidepressant-like effects in preclinical models.[8]

-

Mechanism of Action: Competition binding assays revealed that LQFM180 binds to α₁₈-adrenergic, 5-HT₁ₐ, and D₂ receptors in the low micromolar range.[8] Its behavioral effects are reversed by monoaminergic antagonists, confirming the involvement of serotonergic, noradrenergic, and dopaminergic systems.[8]

-

In Vivo Efficacy:

-

Anxiolytic-like Activity: In the elevated plus-maze (EPM) test, mice treated with LQFM180 (18.8 mg/kg, p.o.) showed a significant increase in the time spent and the number of entries into the open arms, an effect reversed by the 5-HT₁ₐ antagonist NAN-190.[8]

-

Antidepressant-like Activity: In the forced swimming test (FST), LQFM180 decreased the immobility time, suggesting an antidepressant effect.[8]

-

Sedative Effects: The compound decreased sleep latency and increased sleep duration in a sodium pentobarbital-induced sleep test, indicating a central depressant activity.[8]

-

Endocrinology: GnRH Receptor Antagonism

The scaffold has also been integral to the development of antagonists for the Gonadotropin-Releasing Hormone (GnRH) receptor, a target for treating hormone-dependent diseases.

Case Study: WAY-207024

The compound 6-({4-[2-(4-tert-Butylphenyl)-1H-benzimidazol-4-yl]piperazin-1-yl}methyl)quinoxaline (WAY-207024) is a potent, orally active GnRH receptor antagonist.[9] In this molecule, the 1-(4-tert-butylphenyl) moiety is part of a larger benzimidazole structure that serves as a key pharmacophore for GnRH receptor binding.

-

Mechanism of Action: WAY-207024 acts as a competitive antagonist at the GnRH receptor, preventing the binding of the endogenous GnRH peptide. This action suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.

-

In Vivo Efficacy: Oral administration of WAY-207024 effectively lowered plasma LH levels in rats, demonstrating its potential for therapeutic use in conditions like endometriosis, uterine fibroids, and prostate cancer.[9]

Nociception: TRPV1 Receptor Antagonism

The versatility of the scaffold extends to pain pathways, specifically in the development of antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.

Case Study: BCTC Analogues

N-(4-tert-Butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide (BCTC) is a well-known TRPV1 antagonist. While not a direct derivative, related research has explored replacing the pyridine ring of BCTC with other heterocycles while retaining the N-(4-tert-butylphenyl) carboxamide portion, which is structurally analogous to modifying the 1-(4-tert-butylphenyl)piperazine core. This highlights the importance of the tert-butylphenyl group in anchoring ligands within the TRPV1 channel.

Structure-Activity Relationship (SAR) Insights

Analysis of the various derivatives provides key insights into the structure-activity relationship of the 1-(4-tert-Butylphenyl)piperazine scaffold:

-

The para-tert-Butyl Group: This group consistently serves as a potent hydrophobic anchor. Its presence is critical for high-affinity binding in diverse targets like the GnRH receptor and is a favorable feature for CNS-active agents.[3][9]

-

The N1-Phenyl Linkage: The direct connection of the phenyl ring to the piperazine nitrogen is a hallmark of ligands targeting monoamine GPCRs (dopamine, serotonin). This arrangement correctly positions the second piperazine nitrogen for crucial polar interactions.

-

Substitution at N4: The nature of the substituent attached to the second piperazine nitrogen (N4) is the primary determinant of the molecule's specific biological activity and target selectivity.

Key Experimental Protocols

To evaluate the biological activity of novel derivatives based on this scaffold, a series of standardized in vitro and in vivo assays are required.

Protocol: Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a test compound for a specific receptor (e.g., 5-HT₁ₐ, D₂).

Methodology:

-

Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the target receptor.

-

Assay Buffer: Use an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing relevant ions (e.g., MgCl₂).

-

Incubation: In a 96-well plate, combine the membrane preparation, a known concentration of a specific radioligand (e.g., [³H]-8-OH-DPAT for 5-HT₁ₐ), and varying concentrations of the test compound.

-

Non-Specific Binding Control: Include wells with an excess of a known non-radioactive ligand to determine non-specific binding.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer.

-

Scintillation Counting: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC₅₀ (concentration that inhibits 50% of specific binding) using non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.

Protocol: Elevated Plus-Maze (EPM) for Anxiolytic Activity

Objective: To assess the anxiolytic-like effects of a test compound in rodents.

Methodology:

-

Apparatus: Use a plus-shaped maze raised from the floor with two open arms and two enclosed arms.

-

Animal Acclimatization: Allow mice or rats to acclimate to the testing room for at least 1 hour before the experiment.

-

Compound Administration: Administer the test compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined time before the test (e.g., 30-60 minutes). Include vehicle control and positive control (e.g., diazepam) groups.

-

Test Procedure: Place the animal at the center of the maze, facing an open arm.

-

Data Recording: Using video tracking software, record the animal's behavior for a 5-minute period.

-

Parameters Measured:

-

Time spent in the open arms vs. closed arms.

-

Number of entries into the open arms vs. closed arms.

-

Total distance traveled (to control for general locomotor activity).

-

-

Data Analysis: An increase in the time spent and/or the number of entries into the open arms, without a significant change in total locomotor activity, is indicative of an anxiolytic-like effect. Analyze data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Conclusion

The 1-(4-tert-Butylphenyl)piperazine scaffold represents a cornerstone in the rational design of novel therapeutics. While the parent molecule itself is best described as a high-value synthetic intermediate, its inherent structural and physicochemical properties make it an exceptionally fruitful starting point for developing potent and selective ligands. The diverse biological activities of its derivatives, spanning CNS disorders, endocrinology, and pain management, underscore the scaffold's versatility. For medicinal chemists and drug development professionals, a deep understanding of the structure-activity relationships governing this core provides a powerful tool for creating next-generation therapies tailored to a wide array of challenging biological targets.

References

-

PubChem. 1-(4-tert-Butylphenyl)piperazine. National Center for Biotechnology Information. [Link]

-

Brito, A. F., et al. (2018). A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity. Naunyn-Schmiedeberg's Archives of Pharmacology, 391(3), 255-269. [Link]

-

MySkinRecipes. 1-(4-tert-Butylphenyl)piperazine. [Link]

- Google Patents.

-

Jampilek, J., & Kralova, K. (2016). Piperazine derivatives for therapeutic use: A patent review (2010-present). Expert Opinion on Therapeutic Patents, 26(8), 895-906. [Link]

-

European Patent Office. EP1615909A1 - Piperazine derivatives and their use for the treatment of neurological and psychiatric diseases. [Link]

-

da Silva, D. M., et al. (2018). Tert-butyl 4-((1-phenyl-1H-pyrazol-4-yl) methyl) piperazine-1-carboxylate (LQFM104)- New piperazine derivative with antianxiety and antidepressant-like effects: Putative role of serotonergic system. Biomedicine & Pharmacotherapy, 103, 546-552. [Link]

-

Jampilek, J., & Kralova, K. (2016). Piperazine derivatives for therapeutic use: a patent review (2010-present). Expert Opinion on Therapeutic Patents, 26(8), 895-906. [Link]

-

Compound Summary. 1-(4-tert-butylphenyl)-N-[4-(4-chlorophenyl)piperazin-1-yl]methanimine. [Link]

-

Braconi, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6820. [Link]

-

Bohn, J., et al. (2009). Discovery of 6-({4-[2-(4-tert-Butylphenyl)-1H-benzimidazol-4-yl]piperazin-1-yl}methyl )quinoxaline (WAY-207024): An Orally Active Antagonist of the Gonadotropin Releasing Hormone Receptor (GnRH-R). Journal of Medicinal Chemistry, 52(23), 7436-7439. [Link]

-

Brito, A. F., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 585-595. [Link]

-

Asati, V., et al. (2017). Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. Central Nervous System Agents in Medicinal Chemistry, 17(3), 229-238. [Link]

-

Lee, H., et al. (2024). Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. International Journal of Molecular Sciences, 25(5), 2911. [Link]

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-(4-tert-Butylphenyl)piperazine [myskinrecipes.com]

- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-(4-tert-Butylphenyl)piperazine | C14H22N2 | CID 781722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

1-(4-tert-Butylphenyl)piperazine mechanism of action

An In-depth Technical Guide on the Mechanism of Action of 1-(4-tert-Butylphenyl)piperazine and its Derivatives

Executive Summary

The 1-(4-tert-butylphenyl)piperazine moiety is a privileged scaffold in modern medicinal chemistry, serving as a foundational structure for a multitude of neurologically active agents. While the specific, unfunctionalized parent compound is primarily a synthetic intermediate, its core structure is integral to numerous derivatives exhibiting high affinity and selectivity for various G-protein coupled receptors (GPCRs). This guide elucidates the mechanistic principles underpinning the activity of compounds derived from this scaffold, focusing on the roles of the phenylpiperazine pharmacophore and the 4-tert-butylphenyl group in modulating interactions with key central nervous system (CNS) targets. We will explore the structure-activity relationships (SAR) that dictate ligand binding to serotonin and dopamine receptors, detail the experimental workflows used to characterize these interactions, and present case studies of bioactive molecules built upon this versatile framework.

The Phenylpiperazine Scaffold: A Cornerstone of Neuropharmacology

The 1-phenylpiperazine motif is a well-established pharmacophore renowned for its ability to interact with a wide array of biogenic amine receptors. Its rigid, yet conformationally adaptable structure allows it to fit into the orthosteric binding sites of various receptors, particularly those for serotonin (5-HT) and dopamine (DA).

Interaction with Serotonin (5-HT) Receptors

Phenylpiperazine derivatives are prominent in the development of ligands for multiple serotonin receptor subtypes. The nitrogen atoms of the piperazine ring can engage in crucial hydrogen bonding and ionic interactions with acidic residues (e.g., aspartate) within the transmembrane domains of these receptors, a common feature for aminergic GPCRs. The phenyl ring provides a scaffold for substitutions that can fine-tune selectivity and efficacy.

Many derivatives act as agonists, partial agonists, or antagonists at 5-HT1A and 5-HT2 receptors, which are implicated in the pathophysiology of anxiety and depression[1][2]. The specific substitution pattern on the phenyl ring dictates the affinity and functional outcome at these receptor subtypes[3][4]. For instance, compounds like (S)-WAY-100135, a selective 5-HT1A antagonist, incorporate a more complex N-substituted piperazine moiety, demonstrating the scaffold's adaptability[5]. The central serotonin-mimetic action of many phenylpiperazines highlights their direct influence on the serotonergic system[2].

Interaction with Dopamine (DA) Receptors

The phenylpiperazine structure is also a key element in ligands targeting dopamine D2 and D3 receptors, which are critical targets for antipsychotic medications and treatments for substance use disorders[6]. The homology between D2 and D3 receptors presents a challenge for achieving selectivity, yet subtle modifications to the phenylpiperazine scaffold can yield compounds with significant preference for the D3 subtype[6][7][8]. This selectivity is often rationalized by a "bitopic" binding model, where a part of the molecule anchors in the primary binding site (orthosteric site) while an extended tail interacts with a secondary, allosteric site, a feat enabled by the versatile piperazine linker[7][8].

The Role of the 4-tert-Butylphenyl Moiety: A Modulator of Potency and Pharmacokinetics

The incorporation of a tert-butyl group at the para-position of the phenyl ring is a deliberate strategic choice in drug design, intended to modulate the compound's physicochemical properties.

-

Lipophilicity and Blood-Brain Barrier (BBB) Penetration: The tert-butyl group is a bulky, non-polar moiety that significantly increases the lipophilicity of the molecule. This property generally enhances the ability of a compound to cross the blood-brain barrier, a critical requirement for CNS-acting drugs. The commercial availability of 1-(4-tert-Butylphenyl)piperazine as a synthetic building block underscores its utility in creating CNS-targeted libraries[9].

-

Metabolic Stability: The steric bulk of the tert-butyl group can act as a "metabolic shield," protecting adjacent parts of the molecule or the phenyl ring itself from enzymatic degradation by cytochrome P450 (CYP) enzymes[10]. While the tert-butyl group itself can be hydroxylated, its presence often redirects metabolism to other, less critical positions, thereby extending the compound's half-life[10].

-

Receptor Binding and Selectivity: The sheer size of the tert-butyl group can enforce a specific orientation of the ligand within the receptor's binding pocket. This steric influence can either enhance affinity by promoting favorable contacts or decrease affinity for off-targets by causing steric clashes, thus improving selectivity[11]. In some contexts, this group has been shown to directly boost potency[10].

Bioactive Derivatives: Case Studies

The 1-(4-tert-butylphenyl)piperazine core is a key component in several classes of advanced drug candidates.

| Derivative Class | Molecular Target | Mechanism of Action |

| WAY-207024 Analogues | Gonadotropin-Releasing Hormone (GnRH) Receptor | Functional antagonists, demonstrating nanomolar binding potency. Used in therapies for hormone-dependent diseases. |

| Antioxidant Piperazine-2,5-diones | IL-6/Nrf2 Pathway | Protect against H₂O₂-induced oxidative damage by activating the IL-6/Nrf2 positive-feedback loop. |

| Dopamine D₃ Ligands | Dopamine D₃ Receptor | Selective ligands, often partial agonists, that modulate dopamine signaling. Investigated for substance use disorders. |

| TRPV1 Antagonists | Transient Receptor Potential Vanilloid 1 (TRPV1) | Block the activation of the TRPV1 ion channel, a target for pain and inflammation. |

| Histamine H₃R Ligands | Histamine H₃ Receptor | Antagonists with pro-cognitive and anticonvulsant properties, targeting a key CNS receptor. |

Key Experimental Protocols for Mechanistic Elucidation

To characterize the mechanism of action for any novel derivative of the 1-(4-tert-butylphenyl)piperazine scaffold, a standardized set of in vitro pharmacological assays is essential.

Protocol: Radioligand Competition Binding Assay

This assay determines the affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Methodology:

-

Membrane Preparation: Homogenize tissues or cultured cells expressing the target receptor (e.g., CHO cells transfected with human 5-HT1A receptor) in an ice-cold buffer. Centrifuge to pellet the membranes and resuspend in a fresh assay buffer.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A), and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

-

Scintillation Counting: Place the filter mats into scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to fit the data to a one-site competition model to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for Radioligand Binding Assay.

Protocol: cAMP Functional Assay

This assay determines the functional activity of a compound (agonist, antagonist, or inverse agonist) by measuring its effect on the intracellular second messenger, cyclic adenosine monophosphate (cAMP), following receptor activation. This is particularly useful for Gi- and Gs-coupled receptors.

Methodology:

-

Cell Culture: Plate cells expressing the receptor of interest (e.g., HEK-293T cells with D₂ receptors) in a 96-well plate and grow to confluence.

-

Agonist Mode:

-

Add varying concentrations of the test compound to the cells.

-

Add a Gs-activator like forskolin to stimulate cAMP production (for Gi-coupled receptors).

-

Incubate for a defined period (e.g., 30 minutes).

-

-

Antagonist Mode:

-

Pre-incubate the cells with varying concentrations of the test compound.

-

Add a fixed, known concentration of a reference agonist (e.g., quinpirole for D₂).

-

Add forskolin (if needed for the assay window).

-

Incubate for the defined period.

-

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a detection kit, typically based on competitive immunoassay principles (e.g., HTRF, ELISA).

-

Data Analysis:

-

Agonist Mode: Plot the cAMP response against the log concentration of the test compound to determine the EC₅₀ (potency) and Emax (efficacy) relative to a full agonist.

-

Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC₅₀ (potency).

-

Caption: Workflow for cAMP Functional Assay.

Conclusion and Future Directions

The 1-(4-tert-butylphenyl)piperazine structure is not merely a synthetic intermediate but a validated pharmacophoric scaffold for the rational design of potent and selective CNS agents. Its derivatives have demonstrated significant activity as modulators of key neurotransmitter systems, including serotonergic and dopaminergic pathways. The phenylpiperazine core provides the essential interactions for receptor recognition, while the 4-tert-butylphenyl group serves as a critical modulator of selectivity, metabolic stability, and pharmacokinetic properties.

Future research will undoubtedly continue to leverage this scaffold. The focus will be on achieving even greater receptor subtype selectivity and designing biased agonists that preferentially activate specific downstream signaling pathways, thereby separating therapeutic effects from unwanted side effects. The synthesis of novel derivatives based on this core structure, guided by computational modeling and evaluated with robust pharmacological assays, remains a highly promising strategy for the development of next-generation therapeutics for a range of neurological and psychiatric disorders.

References

-

Discovery of 6-({4-[2-(4-tert-Butylphenyl)-1H-benzimidazol-4-yl]piperazin-1-yl}methyl )quinoxaline (WAY-207024): An Orally Active Antagonist of the Gonadotropin Releasing Hormone Receptor (GnRH-R). ResearchGate. [Link]

-

Fuller, R. W., & Snoddy, H. D. (1981). Structure-activity relationships in the actions of 1-phenyl-piperazines on brain serotonin receptors. Advances in Experimental Medicine and Biology, 133, 359–368. PubMed. [Link]

-

Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H₂O₂-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway. Molecules, 26(11), 3321. PMC. [Link]

-

Serotonin Receptor Subtypes and the Action of 1-(1-Naphthyl)piperazine Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

López-Rodríguez, M. L., et al. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. Journal of Medicinal Chemistry, 40(11), 1648–1656. PubMed. [Link]

-

Maj, J., & Lewandowska, A. (1980). Central serotoninmimetic action of phenylpiperazines. Polish Journal of Pharmacology and Pharmacy, 32(4), 495–504. PubMed. [Link]

-

Cheung, T. H. C., et al. (2013). Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats. Psychopharmacology, 229(1), 105–117. PMC. [Link]

-

What is the mechanism of Piperazine? Patsnap Synapse. [Link]

-

Piperazine. Wikipedia. [Link]

-

Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Advances, 10(52), 31235-31247. NIH. [Link]

-

Elliott, S. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis, 3(7-8), 430-438. PubMed. [Link]

-

Cliffe, I. A., et al. (1993). (S)-N-tert-butyl-3-(4-(2-methoxyphenyl)-piperazin-1-yl)-2-phenylpropanamide [(S)-WAY-100135]: a selective antagonist at presynaptic and postsynaptic 5-HT1A receptors. Journal of Medicinal Chemistry, 36(10), 1509–1510. PubMed. [Link]

-

1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one With Antioxidant and Central Activity. Naunyn-Schmiedeberg's Archives of Pharmacology, 391(4), 395-405. PubMed. [Link]

-

1-(4-tert-Butylphenyl)piperazine. MySkinRecipes. [Link]

-

Luedtke, R. R., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3154. PubMed. [Link]

-

para-Nitrophenylpiperazine. Wikipedia. [Link]

-

Novel piperazine-1,2,3-triazole leads for the potential treatment of pancreatic cancer. RSC Medicinal Chemistry, 12(12), 2096-2109. NIH. [Link]

-

Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3154. MDPI. [Link]

-

4-tert-Butylphenol. PubChem. [Link]

-

Shanu-Wilson, J. Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Central serotoninmimetic action of phenylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships in the actions of 1-phenyl-piperazines on brain serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands [mdpi.com]

- 9. Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. hyphadiscovery.com [hyphadiscovery.com]

- 11. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 1-(4-tert-Butylphenyl)piperazine Derivatives and Analogs: Synthesis, Pharmacology, and Therapeutic Potential

Introduction: The 1-(4-tert-Butylphenyl)piperazine Scaffold - A Privileged Structure in Modern Medicinal Chemistry